N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide

Description

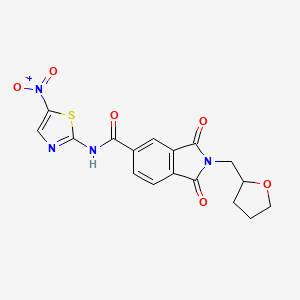

N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide is a heterocyclic compound featuring three key structural motifs:

5-Nitro-1,3-thiazole: A nitro-substituted thiazole ring known for its electron-withdrawing properties and role in antimicrobial activity .

Oxolane (tetrahydrofuran) methyl group: A cyclic ether substituent that enhances solubility and modulates pharmacokinetics .

This compound’s molecular complexity suggests applications in drug development, particularly targeting microbial infections or cancer. Its synthesis likely involves coupling 5-nitrothiazole-2-amine with a pre-functionalized isoindole-5-carboxylic acid derivative, analogous to methods used for related carboxamides .

Properties

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6S/c22-14(19-17-18-7-13(28-17)21(25)26)9-3-4-11-12(6-9)16(24)20(15(11)23)8-10-2-1-5-27-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLTYHZGVVMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=C(S4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387271 | |

| Record name | N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6081-06-7 | |

| Record name | N-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules (Table 1).

Table 1: Structural and Functional Comparison

Key Comparative Insights

Role of the 5-Nitrothiazole Moiety

The 5-nitro group on the thiazole ring is critical for antimicrobial activity, as seen in N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide , which outperforms nitrofurazone against parasites . The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with microbial enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) .

Impact of the Phthalimide Core

The isoindole-1,3-dione (phthalimide) core in the target compound distinguishes it from simpler carboxamides. Derivatives like N-(1,3-dioxoisoindolin-4-yl)acetamide exhibit moderate anticancer activity, suggesting the phthalimide’s planar structure aids DNA intercalation or protein binding .

Substituent Effects on Bioactivity

- Oxolane vs. Furan/Trifluoromethyl : The oxolane-methyl group in the target compound may improve solubility compared to furan () or lipophilic trifluoromethyl groups (), balancing bioavailability and membrane permeability.

- Methoxyethyl vs. Oxolane-Methyl : In N-(1H-indol-6-yl)-2-(2-methoxyethyl)-... , the methoxyethyl chain enhances binding to hydrophobic enzyme pockets . The oxolane-methyl group in the target compound could offer similar advantages with reduced metabolic degradation.

Synthetic Accessibility

The target compound’s synthesis is inferred to involve coupling reactions, similar to N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide , which uses carbodiimide-mediated amidation . Challenges may arise in functionalizing the isoindole core without side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.